5-bromo-3-ethyl-2-methyl-2H-indazole
Description
Indazole, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, represents a cornerstone in medicinal chemistry. nih.govnih.gov Its structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous FDA-approved drugs. nih.govrsc.org The strategic placement of substituents, such as halogens and alkyl groups, on the indazole core is a key strategy for modulating the physicochemical properties and pharmacological activity of its derivatives. Halogenated, alkyl-substituted indazoles are therefore of significant interest as they combine features that can enhance metabolic stability, improve binding affinity to biological targets, and provide synthetic handles for further chemical diversification. nih.govchim.it
The history of indazole chemistry dates back to the 19th century. The first synthesis of the parent indazole molecule was reported by the Nobel laureate Emil Fischer in 1883. caribjscitech.comresearchgate.netwikipedia.org His initial method involved the thermal cyclization of o-hydrazinocinnamic acid. caribjscitech.com For many years following its discovery, research into indazole and its derivatives progressed steadily, with chemists exploring various synthetic routes to access this versatile scaffold. ontosight.ai Classical methods often involved the condensation of hydrazine (B178648) derivatives with carbonyl compounds, such as 2-halo ketones or aldehydes, though these methods sometimes required harsh conditions. thieme-connect.com The growing recognition of the indazole core's pharmacological importance in the 20th and 21st centuries spurred the development of more sophisticated and efficient synthetic methodologies, including metal-catalyzed cross-coupling reactions and C-H functionalization, which have greatly expanded the accessible chemical space of indazole derivatives. nih.govontosight.ai
A fundamental characteristic of the indazole system is its annular tautomerism, which results in the existence of two primary isomers: 1H-indazole and 2H-indazole. nih.govnih.govchemicalbook.com This isomerism arises from the position of the proton on one of the two nitrogen atoms in the pyrazole ring. researchgate.net
1H-Indazole : This isomer, often referred to as the benzenoid form, is generally the more thermodynamically stable of the two. nih.govnih.govchemicalbook.combeilstein-journals.org Calculations have shown the 1H-tautomer to be more stable by approximately 2.3-15 kJ/mol. caribjscitech.comaustinpublishinggroup.comnih.gov Consequently, it is the predominant form in most conditions. nih.govnih.gov
2H-Indazole : Known as the quinonoid form, this isomer is typically less stable but possesses distinct chemical properties. caribjscitech.combeilstein-journals.org Notably, 2H-indazoles are considered stronger bases than their 1H-counterparts. chemicalbook.com
The difference in stability and electronic distribution between the two isomers significantly impacts their reactivity. Direct alkylation of an unsubstituted indazole often yields a mixture of N1- and N2-substituted products, with the ratio depending heavily on the reaction conditions, substrate electronics, and the electrophile used. beilstein-journals.orgnih.govresearchgate.net This challenge has driven the development of regioselective synthetic methods to isolate the desired N1- or N2-substituted isomers, as the point of substitution is often critical for biological activity. beilstein-journals.orgresearchgate.net
| Property | 1H-Indazole | 2H-Indazole | Reference |
|---|---|---|---|
| Common Name | Indazole (Benzenoid form) | Isoindazole (Quinonoid form) | caribjscitech.combeilstein-journals.org |
| Thermodynamic Stability | More stable, predominant tautomer | Less stable | nih.govnih.govchemicalbook.com |
| Basicity | Weaker base | Stronger base | chemicalbook.com |
| Reactivity (e.g., Alkylation) | Forms N1-substituted products | Forms N2-substituted products | beilstein-journals.orgresearchgate.net |
The specific compound 5-bromo-3-ethyl-2-methyl-2H-indazole is a molecule of significant academic interest due to the unique combination of its structural features on the less common 2H-indazole scaffold. The rationale for its investigation is multifaceted:
2H-Indazole Core : Many biologically active indazoles are N2-substituted, including the FDA-approved kinase inhibitor Pazopanib. beilstein-journals.orgnih.gov Isolating and studying a pure 2H-indazole isomer allows for the exploration of structure-activity relationships specific to this isomeric form.
5-Bromo Substitution : The bromine atom at the C5-position serves two primary purposes. Firstly, halogens can act as important hydrophobic substituents that may enhance binding to biological targets. nih.gov Secondly, and perhaps more importantly, the bromo group is a versatile synthetic handle for post-scaffold modifications through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the creation of diverse chemical libraries for screening. chim.it
Alkyl Groups (C3-ethyl, N2-methyl) : The presence, size, and position of alkyl groups can significantly influence a molecule's lipophilicity, metabolic stability, and steric profile, all of which are critical pharmacokinetic and pharmacodynamic parameters. The specific ethyl and methyl substitutions provide a distinct chemical entity whose properties can be compared against other alkylated analogs.
Investigating this compound allows researchers to probe how this precise arrangement of functional groups influences its chemical reactivity, physical properties, and potential biological activity.
The indazole scaffold is a highly validated pharmacophore in modern drug discovery. researchgate.netnih.gov Its derivatives have been shown to possess a vast spectrum of biological activities, leading to their investigation for a wide range of diseases. nih.govresearchgate.netresearchgate.net Several indazole-based drugs are commercially successful, underscoring the therapeutic potential of this heterocyclic system. nih.govrsc.org
Key areas of research include:
Oncology : Indazole derivatives are prominent as kinase inhibitors. Drugs like Axitinib, Pazopanib, and Entrectinib target various tyrosine kinases involved in tumor growth and angiogenesis. nih.govrsc.orgnih.gov Niraparib is an indazole-based PARP inhibitor used in the treatment of ovarian cancer. nih.govnih.gov
Anti-inflammatory : The indazole derivative Benzydamine is used as a non-steroidal anti-inflammatory agent with analgesic properties. nih.govwikipedia.org
Antiemetic : Granisetron, a serotonin (B10506) 5-HT3 receptor antagonist, is an indazole-based drug used to prevent chemotherapy-induced nausea and vomiting. nih.govnih.gov
Other Therapeutic Areas : Research has explored indazole derivatives for their potential as anti-HIV, antibacterial, antifungal, anti-arrhythmic, and neuroprotective agents. nih.govresearchgate.netresearchgate.netresearchgate.netingentaconnect.com
The continued interest in indazole derivatives is driven by their proven clinical success and their chemical tractability, which allows for extensive structural modification to optimize potency, selectivity, and pharmacokinetic profiles. researchgate.netingentaconnect.com
| Drug Name | Substitution Type | Therapeutic Use | Reference |
|---|---|---|---|
| Axitinib | 1H-Indazole | Tyrosine kinase inhibitor (Anti-cancer) | nih.govnih.gov |
| Pazopanib | 2H-Indazole | Tyrosine kinase inhibitor (Anti-cancer) | nih.govnih.gov |
| Niraparib | 1H-Indazole | PARP inhibitor (Anti-cancer) | nih.govnih.gov |
| Benzydamine | 1H-Indazole | Anti-inflammatory (NSAID) | nih.govwikipedia.org |
| Granisetron | 1H-Indazole | 5-HT3 antagonist (Antiemetic) | nih.govnih.gov |
A comprehensive academic investigation of this compound would be structured around several key objectives aimed at fully elucidating its chemical and potential biological properties. The scope of such research would logically progress from synthesis and characterization to the exploration of its utility and activity.
Primary Objectives:
Synthesis and Optimization : To develop and optimize a high-yield, regioselective synthetic route to this compound, ensuring the unambiguous formation of the 2H-isomer.
Structural and Physicochemical Characterization : To perform complete structural elucidation using modern spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) and X-ray crystallography if suitable crystals can be obtained. Key physicochemical properties such as solubility and lipophilicity (LogP) would also be determined.
Exploration as a Synthetic Intermediate : To investigate the reactivity of the C5-bromo substituent in a variety of palladium-catalyzed cross-coupling reactions to demonstrate its utility as a versatile building block for the synthesis of more complex molecules.
Biological Screening and Profiling : To screen the compound against a panel of relevant biological targets, such as a broad kinase panel or cancer cell lines, based on the known activities of other substituted indazoles.
Computational Modeling : To conduct in silico studies, such as molecular docking, to predict potential biological targets and rationalize any observed biological activity, providing a basis for future lead optimization.
This structured approach would provide a thorough understanding of this specific molecule and contribute valuable data to the broader field of medicinal chemistry and indazole research.
Structure
3D Structure
Properties
Molecular Formula |
C10H11BrN2 |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
5-bromo-3-ethyl-2-methylindazole |
InChI |
InChI=1S/C10H11BrN2/c1-3-10-8-6-7(11)4-5-9(8)12-13(10)2/h4-6H,3H2,1-2H3 |
InChI Key |
CIMYGIZOJVVUJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C(C=CC2=NN1C)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Bromo 3 Ethyl 2 Methyl 2h Indazole and Its Precursors
Strategies for the Regioselective Introduction of Halogen (Bromine) at the C5 Position of the Indazole Nucleus
The introduction of a bromine atom at the C5 position of the indazole ring is a critical step in the synthesis of the target compound. The reactivity of the indazole nucleus towards electrophilic aromatic substitution generally follows the order of C5 > C3 > C7. This inherent reactivity profile provides a basis for the regioselective bromination at the desired C5 position.
Several methods have been developed for the synthesis of 5-bromo-1H-indazole, a key precursor. One common approach involves the reaction of 1H-indazole with brominating agents like bromine or N-bromosuccinimide (NBS). ontosight.ai Another established route starts from 5-bromo-2-fluorobenzaldehyde (B134332), which upon treatment with hydrazine (B178648), undergoes cyclization to yield 5-bromo-1H-indazole.
For more complex indazole systems, direct C-H halogenation has emerged as a powerful tool. Metal-free, regioselective halogenation of 2H-indazoles has been achieved, allowing for the synthesis of mono-halogenated products with high selectivity by carefully tuning the reaction conditions. semanticscholar.org For instance, the use of N-bromosuccinimide (NBS) can favor bromination at specific positions. Furthermore, a direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been demonstrated, highlighting the influence of existing substituents on the regiochemical outcome of the halogenation reaction. nih.gov While direct C5 bromination is often favored, these advanced methods offer alternative strategies should the primary routes prove inefficient for a specifically substituted indazole core.
It is important to note that the electronic and steric properties of the substituents already present on the indazole ring can significantly influence the regioselectivity of electrophilic substitution. mobt3ath.com For example, the presence of strong electron-withdrawing groups can alter the reactivity of the indazole nucleus, potentially leading to a mixture of mono- and di-halogenated products. nih.gov
Regioselective Alkylation Methods for N2-Substitution in 2H-Indazole Systems
Achieving regioselective N-alkylation of the indazole ring is a significant challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2). The desired product, 5-bromo-3-ethyl-2-methyl-2H-indazole, requires specific methylation at the N2 position. Several methodologies have been developed to control the site of alkylation.
A comprehensive study on the regioselective N1- and N2-alkylations of methyl 5-bromo-1H-indazole-3-carboxylate has demonstrated that the choice of reagents can dictate the regiochemical outcome. beilstein-journals.org This work provides valuable insights into achieving selective N2-alkylation.
The Mitsunobu reaction is a well-established method for the alkylation of acidic protons, including the N-H of indazoles. It has been shown that Mitsunobu conditions, employing reagents such as triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), can favor the formation of the N2-alkylated product. beilstein-journals.org In the case of methyl 5-bromo-1H-indazole-3-carboxylate, reaction with an alcohol in the presence of PPh3 and DEAD led to the preferential formation of the N2-alkylated indazole. beilstein-journals.org This selectivity is attributed to the specific mechanism of the Mitsunobu reaction.
Base-mediated alkylation is another common strategy for N-alkylation. The choice of base and solvent can significantly influence the N1/N2 selectivity. For the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the use of cesium carbonate (Cs2CO3) in dioxane was found to predominantly yield the N1-alkylated product. In contrast, employing sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) can lead to different regioselectivity, often favoring the N2 isomer. beilstein-journals.org
Table 1: Comparison of N-Alkylation Methods for Methyl 5-bromo-1H-indazole-3-carboxylate beilstein-journals.org
| Method | Reagents | Predominant Isomer |
| Mitsunobu Reaction | Alcohol, PPh3, DEAD | N2 |
| Base-Mediated | Alkyl Halide, Cs2CO3 | N1 |
| Base-Mediated | Alkyl Halide, NaH | N2 (often favored) |
The regioselectivity observed in N-alkylation reactions can be explained by considering both kinetic and thermodynamic control, as well as specific interactions in the transition state. Density Functional Theory (DFT) calculations have suggested that a chelation mechanism involving the cesium cation can stabilize the transition state leading to the N1-substituted product when using cesium carbonate. beilstein-journals.org Conversely, non-covalent interactions are believed to drive the formation of the N2-product under other conditions. beilstein-journals.org The steric hindrance around the N1 and N2 positions, as well as the electronic nature of the substituents on the indazole ring, also play a crucial role in determining the final product ratio.
Synthetic Routes for Introducing Alkyl Substituents (Ethyl at C3, Methyl at N2)
The synthesis of this compound requires the introduction of an ethyl group at the C3 position and a methyl group at the N2 position.
One of the most effective strategies for constructing the indazole core with pre-defined substituents is through cyclization reactions. The Cadogan reductive cyclization offers a mild and efficient one-pot synthesis of 2H-indazoles. organic-chemistry.org This method involves the condensation of an appropriately substituted ortho-nitrobenzaldehyde with an amine, followed by reductive cyclization promoted by a phosphine (B1218219) reagent. organic-chemistry.org
To synthesize the target compound, a plausible route would involve the condensation of a 5-bromo-2-nitropropiophenone with methylhydrazine. The subsequent reductive cyclization would directly yield this compound. This approach allows for the direct installation of the desired ethyl group at C3 and the methyl group at N2 in a single cyclization step.
Alternative cyclization strategies often involve the formation of an indazole ring with a functional group at the C3 position that can be subsequently converted to an ethyl group. For instance, an indazole-3-carboxylic acid can be a versatile intermediate. guidechem.com This carboxyl group can be subjected to various transformations to introduce the desired alkyl substituent.
Functional Group Transformations and Protecting Group Strategies for Precursor Synthesis
The synthesis of the core precursor, typically 5-bromo-3-ethyl-1H-indazole, requires careful management of functional groups and, in many cases, the use of protecting groups to ensure correct regiochemistry and reactivity. The synthetic pathway often begins with a substituted benzene (B151609) derivative, such as 4-bromo-2-methylaniline (B145978) or a 5-bromo-2-fluorobenzaldehyde derivative.
A key challenge in the synthesis of N-substituted indazoles is controlling the site of alkylation, as direct alkylation of a 1H-indazole typically yields a mixture of N1 and N2 isomers. rsc.orgorganic-chemistry.org To selectively synthesize the 2-methyl derivative (a 2H-indazole), chemists employ specific strategies. One approach involves the direct alkylation of 5-bromo-3-ethyl-1H-indazole under conditions that favor N2 substitution. Studies on similar indazole systems have shown that the choice of base and solvent system is critical in directing the regioselectivity of this transformation. google.com For instance, certain conditions might thermodynamically or kinetically favor the formation of the 2H-tautomer's conjugate base, leading to preferential attack at the N2 position.
Alternatively, protecting group strategies offer a more controlled, albeit longer, synthetic route. This involves the introduction of a removable group at the N1 position of the indazole ring. With the N1 position blocked, subsequent methylation is directed exclusively to the N2 position. Following the successful N2-methylation, the protecting group at N1 is selectively removed to yield the desired product. Common protecting groups for nitrogen in heterocyclic systems include acyl groups, carbamates like tert-butyloxycarbonyl (Boc), or sulfonyl groups. The choice of protecting group is dictated by its stability to the methylation conditions and the mildness of the conditions required for its subsequent removal. bohrium.com
Table 1: Protecting Groups in Indazole Synthesis
| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Boc-anhydride, DMAP | Trifluoroacetic Acid (TFA) or HCl |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH | Tetrabutylammonium fluoride (B91410) (TBAF) or HCl |
Palladium-Catalyzed Coupling Reactions for Functionalization of Brominated Indazoles
The bromine atom at the C5 position of the this compound ring serves as a versatile handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of indazole derivatives for further research. benthamdirect.comrsc.org
The Suzuki-Miyaura coupling is extensively used to form new carbon-carbon bonds by reacting the brominated indazole with various organoboronic acids or esters. This reaction is valued for its mild conditions and tolerance of numerous functional groups. benthamdirect.comrsc.org For example, coupling with arylboronic acids introduces substituted phenyl rings at the C5 position. Studies on N-substituted 5-bromoindazoles have demonstrated high yields using catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) in the presence of a base such as potassium carbonate. benthamdirect.comresearchgate.net
The Buchwald-Hartwig amination provides a powerful method for forming carbon-nitrogen bonds. This reaction couples the 5-bromoindazole with a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles. rsc.orggoogle.com This allows for the direct installation of amino functionalities, which are prevalent in biologically active molecules. Catalyst systems often employ bulky, electron-rich phosphine ligands to facilitate the reaction. rsc.orgacs.org
The Sonogashira coupling is employed to introduce alkyne moieties by reacting the 5-bromoindazole with terminal alkynes. organic-chemistry.orgresearchgate.net This reaction, co-catalyzed by palladium and copper(I), is instrumental in synthesizing arylalkynes, which are valuable intermediates for further transformations or as final targets themselves. organic-chemistry.orggoogle.com
Table 2: Palladium-Catalyzed Reactions on 5-Bromoindazoles
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |
|---|---|---|---|
| Suzuki-Miyaura | Organoboronic acid/ester | C-C (Aryl, Vinyl) | Pd(dppf)Cl₂, Pd(OAc)₂ |
| Buchwald-Hartwig | Amine, Amide | C-N | Pd₂(dba)₃ / BrettPhos, RuPhos |
| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | Pd(PPh₃)₄ / CuI |
Optimization of Reaction Conditions for Scalable Synthesis and High Purity
Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale necessitates rigorous optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and high purity of the final product. A primary goal in scalable synthesis is to minimize or eliminate the need for chromatographic purification, which is often impractical for large quantities.
One key area of optimization is the regioselective N-methylation step. To avoid the formation of the undesired N1-isomer and subsequent difficult separation, reaction parameters such as temperature, concentration, choice of base, and solvent are carefully screened. For large-scale production, achieving high regioselectivity (e.g., >99%) is critical.
Purification strategies for achieving high purity on a large scale often rely on crystallization rather than chromatography. A known method for separating substituted indazole isomers involves recrystallization from a carefully selected mixed solvent system. google.com For instance, mixtures of solvents like acetone/water or ethanol (B145695)/water can exploit the differential solubility of the N1 and N2 isomers, allowing for the selective crystallization of the desired product in high purity (>99%). google.com
Further optimizations include:
Catalyst Loading: In palladium-catalyzed functionalization steps, minimizing the amount of the expensive palladium catalyst is crucial for cost control. This involves screening different ligands and conditions to maximize the catalyst's turnover number (TON) and turnover frequency (TOF).
Reaction Time and Temperature: Reducing reaction times and using moderate temperatures can improve throughput and reduce energy consumption.
Reagent Stoichiometry: Using near-stoichiometric amounts of reagents improves atom economy and reduces waste.
Work-up Procedures: Developing simple and efficient work-up procedures, such as extraction and crystallization, is essential for scalable operations.
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like indazoles to minimize environmental impact. benthamdirect.comsamipubco.com These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.
Key green strategies applicable to the synthesis of this compound include:
Solvent Selection: Replacing hazardous solvents like DMF or chlorinated solvents with greener alternatives such as ethanol, water, or ionic liquids is a primary goal. researchgate.net Some syntheses of indazole derivatives have been successfully demonstrated using ethanol as a solvent with milder acid catalysts like ammonium (B1175870) chloride.
Catalysis: Developing metal-free catalytic systems to replace expensive and potentially toxic heavy metals like palladium is an active area of research. researchgate.net For the indazole ring formation, methods using natural catalysts or organocatalysts are being explored. samipubco.com Visible-light-induced photocatalytic methods offer a metal-free alternative for certain transformations. rsc.org
Energy Efficiency: The use of microwave irradiation or ultrasonic energy can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netsamipubco.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. This involves favoring addition reactions over substitution or elimination reactions that generate byproducts. samipubco.com
Waste Reduction: Optimizing reactions to achieve high yields and selectivity minimizes the formation of side products and reduces chemical waste. The development of one-pot synthesis procedures, where multiple steps are carried out in the same reactor without isolating intermediates, can also significantly reduce waste and improve efficiency. samipubco.com
By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible. rsc.org
Chemical Transformations and Derivatization of 5 Bromo 3 Ethyl 2 Methyl 2h Indazole
Reactivity of the Bromine Moiety for Further Diversification via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The bromine atom at the C5 position of the indazole ring is a key functional group that enables a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling. caribjscitech.com This reactivity is instrumental for the diversification of the indazole core.
Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for forming C-C bonds by coupling an aryl halide with an organoboronic acid. caribjscitech.comwikipedia.org Studies on N-substituted 5-bromoindazoles have demonstrated that they are excellent substrates for Suzuki reactions. nih.gov For instance, the coupling of 5-bromo-2-alkyl-indazoles with various heteroaryl boronic acids proceeds in good yields. nih.gov The reaction is typically performed using a palladium catalyst such as [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) with a base like potassium carbonate in a suitable solvent. nih.gov This methodology allows for the introduction of diverse aryl and heteroaryl substituents at the C5 position, significantly expanding the chemical space for structure-activity relationship (SAR) studies.
| 5-Bromo-Indazole Substrate | Boronic Acid | Catalyst | Base/Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / DME | 2 | 95 | nih.gov |
| 5-bromo-2-ethyl-2H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / DME | 2 | 92 | nih.gov |
| 5-bromo-1-ethyl-1H-indazole | 2-thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / DME | 2 | 93 | nih.gov |
| 5-bromo-2-ethyl-2H-indazole | 2-thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / DME | 2 | 90 | nih.gov |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is catalyzed by a combination of palladium and copper(I) species in the presence of an amine base. organic-chemistry.org The bromine atom on the indazole ring can serve as a synthetic handle for introducing alkynyl groups. thieme-connect.de Research on 5-bromo-3-iodoindoles has shown that sequential cross-coupling is possible, where the more reactive iodine is substituted first, followed by a Sonogashira coupling at the 5-bromo position. thieme-connect.de This transformation is valuable for creating rigid, linear extensions from the indazole core, which can be used to probe interactions with biological targets.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org The development of this reaction has significantly expanded the ability to synthesize aryl amines from readily available precursors. wikipedia.org While direct studies on 5-bromo-3-ethyl-2-methyl-2H-indazole may be limited, the Buchwald-Hartwig amination has been successfully applied to other bromo-substituted heterocycles, including indazoles, for the synthesis of N-substituted aminoindazoles. libretexts.orgresearchgate.net This reaction would allow for the introduction of a variety of primary and secondary amines at the C5 position, yielding 5-aminoindazole (B92378) derivatives.
Modifications and Derivatizations at the Ethyl and Methyl Substituents
The alkyl groups at the N2 (methyl) and C3 (ethyl) positions offer additional sites for derivatization, although they are generally less reactive than the C5-bromine atom.
The ethyl group at the C3 position has a benzylic carbon, which is susceptible to free-radical reactions. Benzylic C-H bonds are weaker than typical sp³ C-H bonds because the resulting radical is resonance-stabilized by the aromatic ring. libretexts.org Consequently, benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide) is a plausible transformation. masterorganicchemistry.comchadsprep.com This would introduce a bromine atom on the α-carbon of the ethyl group, creating an intermediate that can be further functionalized through nucleophilic substitution reactions. This approach provides a pathway to introduce a variety of functional groups, such as hydroxyl, cyano, or amino groups, extending from the C3 position.
Modification of the N2-methyl group is more challenging. Direct functionalization of an N-methyl group on a heteroaromatic ring is difficult without activating the ring or using harsh conditions. Synthetic strategies would more likely involve the synthesis of analogues with different N-alkyl groups from the start, rather than post-synthesis modification of the methyl group.
Exploration of Reactions on the Indazole Ring System (e.g., Electrophilic Aromatic Substitution, Oxidation, Reduction)
The indazole ring is an aromatic system and can undergo various transformations, including substitution, oxidation, and reduction.
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) portion of the indazole ring can undergo EAS reactions such as nitration, halogenation, and sulfonation. The regiochemical outcome is directed by the existing substituents. In this compound, the N2-methyl and C3-ethyl groups are electron-donating and activating, while the C5-bromo group is electron-withdrawing and deactivating. The pyrazole (B372694) ring itself influences the electron density of the fused benzene ring. For EAS, the most probable positions for substitution would be C4 and C7, and to a lesser extent, C6. Computational methods can be used to predict the most nucleophilic center and thus the likely site of electrophilic attack. chemrxiv.org For example, radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate, and other studies have described nitration at the C7 position. chim.it
Oxidation: The indazole ring system can be susceptible to oxidation. Under certain conditions, such as visible-light irradiation in an oxygen atmosphere, 2H-indazoles can undergo oxidative ring-opening to yield ortho-alkoxycarbonylated azobenzenes. researchgate.netrsc.org Electrochemical oxidation offers another route for such ring-opening reactions. researchgate.net Furthermore, the nitrogen atoms of the pyrazole ring can be oxidized. For instance, thermal 1,7-electrocyclization of specific precursors can lead to the formation of 2-methyl-2H-indazole 1-oxide. thieme-connect.de
Reduction: The indazole ring is generally stable under many reductive conditions. For example, the synthesis of indazoles often involves the reductive cyclization of ortho-nitro precursors, indicating the stability of the formed ring to the reducing agents used. mdpi.comresearchgate.net However, the ring can be involved in redox processes. Ruthenium(III) complexes containing indazole ligands are considered prodrugs that are activated by reduction to the more active Ruthenium(II) state, highlighting the electronic influence of the indazole moiety.
Synthesis of Structural Analogues and Isomers to Elucidate Structure-Activity Relationships
The synthesis of structural analogues and isomers is a cornerstone of medicinal chemistry for elucidating structure-activity relationships (SAR). nih.gov The this compound scaffold is an excellent starting point for generating a library of related compounds.
Key strategies for analogue synthesis based on this scaffold include:
Modification at C5: Utilizing the cross-coupling reactions described in section 3.1, a wide variety of aryl, heteroaryl, alkynyl, and amino groups can be installed at the 5-position.
Variation of C3 and N2 Substituents: Synthesizing analogues with different alkyl or aryl groups at the C3 and N2 positions allows for probing the steric and electronic requirements of a biological target. For example, replacing the C3-ethyl group with a cyclobutyl group has been shown to enhance potency in some indazole-based drug candidates. nih.gov
Isomer Synthesis: A critical aspect of SAR for indazoles is the comparison between N1 and N2 isomers. beilstein-journals.org The direct alkylation of an unsubstituted 1H-indazole often yields a mixture of N1 and N2 products, as the 1H-tautomer is generally more stable but both nitrogen atoms are nucleophilic. nih.govnih.gov Developing regioselective synthetic routes to isolate the corresponding N1 isomer, 5-bromo-3-ethyl-1-methyl-1H-indazole, is crucial. The biological activity can differ significantly between the two regioisomers, making this a critical comparison in any SAR study. beilstein-journals.org
By systematically applying these transformations, researchers can map the pharmacophore and optimize the properties of indazole-based compounds for specific therapeutic applications. nih.gov
Advanced Spectroscopic and Structural Analysis for Mechanistic and Conformational Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For 5-bromo-3-ethyl-2-methyl-2H-indazole, ¹H and ¹³C NMR would provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the alkyl substituents. The protons on the indazole ring system will appear in the aromatic region (typically δ 7.0-8.0 ppm). The bromine atom at the C5 position will influence the chemical shifts of the adjacent protons at C4 and C6 through its electron-withdrawing inductive effect and electron-donating resonance effect. The proton at C4 would likely appear as a doublet, coupled to the proton at C6, and the proton at C6 would be a doublet of doublets, also coupled to the C7 proton. The C7 proton would likely be a doublet.
The ethyl group at C3 would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, indicative of their coupling. The N-methyl group at the 2-position would appear as a sharp singlet, typically in the range of δ 3.5-4.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data. The indazole ring carbons will resonate in the aromatic region (δ 110-150 ppm). The carbon atom attached to the bromine (C5) would be expected to have a chemical shift influenced by the heavy atom effect. The carbons of the ethyl group (C3) and the N-methyl group will appear in the aliphatic region. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.
Predicted ¹H and ¹³C NMR Data
Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H4 | ~7.6 | d |
| H6 | ~7.3 | dd |
| H7 | ~7.5 | d |
| N-CH₃ | ~4.1 | s |
| C-CH₂-CH₃ | ~2.9 | q |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C3 | ~150 |
| C3a | ~125 |
| C4 | ~122 |
| C5 | ~115 |
| C6 | ~128 |
| C7 | ~118 |
| C7a | ~148 |
| N-CH₃ | ~35 |
| C-CH₂-CH₃ | ~20 |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Intermolecular Interaction Analysis
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, this technique would confirm the planarity of the indazole ring system and determine the precise bond lengths, bond angles, and torsion angles.
Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers detailed information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the indazole ring would appear in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl and methyl groups would be observed in the 3000-2850 cm⁻¹ range. The C-Br stretching vibration would likely be found in the lower frequency region, typically below 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong signals in Raman spectra. The symmetric stretching of the indazole ring system would be a prominent feature. The C-H bending and stretching modes of the alkyl groups would also be observable.
Predicted Vibrational Spectroscopy Data
Predicted FT-IR and Raman Peaks
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3100-3000 | Aromatic C-H stretch |
| 3000-2850 | Aliphatic C-H stretch |
| 1620-1580 | C=N stretch |
| 1500-1400 | Aromatic C=C stretch |
| 1470-1430 | Aliphatic C-H bend |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Metabolite Identification in in vitro Systems
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the parent ion, which can be used to confirm the molecular formula of this compound. Tandem mass spectrometry (MS/MS) would be employed to study its fragmentation pathways.
Common fragmentation patterns for N-alkylated indazoles often involve the loss of the alkyl group. Therefore, a primary fragmentation would likely be the loss of a methyl radical (•CH₃) from the N2 position or an ethyl radical (•C₂H₅) from the C3 position. The presence of the bromine atom would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
In in vitro metabolism studies using systems such as human liver microsomes, HRMS and MS/MS are crucial for identifying potential metabolites. diva-portal.orgdiva-portal.orgugent.benih.govresearchgate.net For this compound, metabolic transformations could include oxidation of the ethyl group (to an alcohol or carboxylic acid), hydroxylation of the aromatic ring, or N-demethylation. The bromine atom is generally expected to remain intact during these initial metabolic steps. diva-portal.orgdiva-portal.orgugent.benih.govresearchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism) if Chiral Derivatives are Explored
The parent molecule, this compound, is achiral and therefore would not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD). However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral center in one of the alkyl substituents or by creating atropisomers through steric hindrance, then CD spectroscopy would be a powerful tool for determining their absolute configuration. rsc.org The electronic transitions of the indazole chromophore would give rise to characteristic Cotton effects in the CD spectrum, the signs of which could be correlated with the stereochemistry of the molecule, often aided by theoretical calculations. rsc.org
Theoretical and Computational Chemistry Studies of 5 Bromo 3 Ethyl 2 Methyl 2h Indazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic nature of 5-bromo-3-ethyl-2-methyl-2H-indazole. DFT calculations are used to optimize the molecule's geometry and to determine its electronic structure and reactivity. nih.gov For related heterocyclic compounds, DFT studies have been successfully employed to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govdergipark.org.tr
The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
Global reactivity descriptors can be calculated from these orbital energies to quantify the molecule's chemical behavior. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated using DFT outputs to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govdergipark.org.tr
Interactive Table: Key Reactivity Descriptors Calculated via DFT
| Descriptor | Formula | Significance |
| HOMO Energy | EHOMO | Electron-donating ability |
| LUMO Energy | ELUMO | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |
Conformational Analysis and Potential Energy Surface Mapping
The presence of flexible ethyl and methyl groups on the indazole core means that this compound can exist in multiple conformations. Conformational analysis is a computational method used to identify the most stable three-dimensional arrangements of a molecule. This is achieved by systematically rotating the rotatable bonds (such as the C-C bond of the ethyl group) and calculating the potential energy for each resulting structure.
The results of these calculations are used to map the potential energy surface (PES). The PES is a multidimensional surface that shows the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformations (conformers), while the saddle points represent the transition states between these conformers. Identifying the global minimum energy conformation is crucial, as it represents the most populated and thermodynamically stable structure of the molecule under given conditions. This information is vital for understanding its interaction with biological targets and for interpreting experimental spectroscopic data.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)
Computational methods can accurately predict various spectroscopic properties of this compound, which is invaluable for confirming its structure and interpreting experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach to predict ¹H and ¹³C NMR chemical shifts. dergipark.org.trresearchgate.net These calculations are typically performed on the optimized molecular geometry obtained from DFT. The predicted chemical shifts can be compared with experimental data to confirm the correct regioisomer was synthesized, as isomers of substituted indazoles are possible during synthesis. researchgate.netderpharmachemica.com
UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. nih.gov This method predicts the wavelengths of maximum absorption (λmax) by calculating the energies of electronic transitions from the ground state to various excited states. The results can help in understanding the electronic transitions occurring within the molecule's chromophore, which includes the bromo-substituted indazole ring system.
Interactive Table: Predicted Spectroscopic Data
| Spectroscopy Type | Predicted Parameter | Computational Method | Significance |
| NMR | ¹H Chemical Shifts (ppm) | DFT/GIAO | Correlates proton's chemical environment to structure |
| NMR | ¹³C Chemical Shifts (ppm) | DFT/GIAO | Correlates carbon's chemical environment to structure |
| UV-Vis | λmax (nm) | TD-DFT | Identifies key electronic transitions |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction in Preclinical Models
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a biological target, such as a protein or enzyme. nih.gov This method is crucial in drug discovery for screening potential drug candidates. For indazole derivatives, docking studies have been performed against various targets, including VEGFR tyrosine kinase and aromatase, to predict their potential as anticancer agents. derpharmachemica.comd-nb.info
In a typical docking study involving a molecule like this compound, the compound would be placed into the active site of a target protein. A scoring function then calculates the binding energy, which indicates the affinity of the ligand for the target. derpharmachemica.com The simulation also reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. d-nb.info
Molecular dynamics (MD) simulations can further refine the results of docking. MD simulates the movement of the ligand and protein over time, providing insights into the stability of the binding pose and the flexibility of the complex. These simulations offer a more dynamic and realistic view of the ligand-target interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity without Dosage Data
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. The goal is to develop a model that can predict the activity of new, unsynthesized compounds.
To build a QSAR model for a series of indazole derivatives, various molecular descriptors would be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment) in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to correlate these descriptors with experimentally determined biological activity.
For a compound like this compound, a validated QSAR model could predict its potential biological activity before it is synthesized and tested, saving time and resources in the drug discovery process.
Investigation of Reaction Mechanisms and Transition States using Computational Methods
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the reaction pathway, researchers can identify intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate.
Using DFT, the geometries of reactants, products, intermediates, and transition states can be optimized, and their energies can be calculated. researchgate.net This allows for the determination of activation energies, which govern the rate of the reaction. For instance, computational studies on related heterocyclic systems have investigated nucleophilic substitution reactions to understand their feasibility and regioselectivity. dergipark.org.trresearchgate.net Such studies could be applied to understand the alkylation steps in the synthesis of this compound, predicting which nitrogen atom of the indazole ring is more likely to be alkylated under specific reaction conditions.
Preclinical Investigations into this compound Remain Undisclosed in Publicly Available Research
Initial searches for preclinical data on the specific chemical compound this compound have not yielded any publicly available scientific literature detailing its biological activity. As a result, a comprehensive article on its enzyme inhibition, receptor binding, or cell-based assay performance cannot be compiled at this time.
The requested analysis, which includes in-depth subsections on mechanistic elucidation and cellular pathway modulation, is contingent upon the existence of published research. Without foundational studies on this particular molecule, any discussion of its preclinical profile would be speculative.
Scientific inquiry into novel chemical entities involves a rigorous and often lengthy process of synthesis, characterization, and biological screening. It is possible that this compound is a compound that has not yet been extensively studied, or the findings of such studies have not been disseminated in the public domain.
Further research and publication in peer-reviewed journals would be necessary to provide the specific data required to populate the detailed sections outlined in the initial request. Until such information becomes available, a scientifically accurate article focusing solely on the preclinical biological activity of this compound cannot be generated.
Preclinical Biological Activity Investigations and Mechanistic Elucidation Strictly Excluding Clinical Human Trial Data, Dosage, Safety, and Adverse Effects
Cell-Based Assays for Cellular Pathway Modulation in vitro
Effects on Cellular Proliferation, Apoptosis, and Cell Cycle Progression in Disease-Relevant Cell Lines
No studies were identified that investigated the effects of 5-bromo-3-ethyl-2-methyl-2H-indazole on cellular proliferation, the induction of apoptosis, or cell cycle progression in any disease-relevant cell lines. While other indazole derivatives have been evaluated for these properties, such data is not available for this specific molecule. rsc.org
Investigation of Signal Transduction Pathways and Gene Expression Modulation
There is no available research on the impact of this compound on intracellular signal transduction pathways or its ability to modulate gene expression.
Cellular Uptake and Subcellular Localization Studies
Information regarding the cellular uptake mechanisms and the subcellular localization of this compound is not present in the current scientific literature.
Elucidation of Molecular Mechanisms of Action via Omics Technologies
No proteomics or metabolomics studies have been published that would elucidate the molecular mechanism of action for this compound in in vitro systems.
Emerging Trends and Future Directions in 5 Bromo 3 Ethyl 2 Methyl 2h Indazole Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2H-indazole scaffolds has evolved significantly, moving towards more efficient, environmentally friendly, and sustainable methods. Modern approaches focus on minimizing waste, avoiding harsh reagents, and improving atom economy. For a compound like 5-bromo-3-ethyl-2-methyl-2H-indazole, these novel routes offer greener alternatives to traditional multi-step syntheses.
Key developments in sustainable synthesis for related 2H-indazoles include one-pot, multi-component reactions. For instance, copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide have proven effective for constructing the 2H-indazole core. nih.govorganic-chemistry.org These methods are valued for their operational simplicity and tolerance of a wide range of functional groups. nih.govorganic-chemistry.org
Further advancing the principles of green chemistry, researchers have explored:
Nanoparticle Catalysis: Using copper oxide nanoparticles (CuO-NP) as recyclable catalysts under ligand-free conditions. nih.gov
Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times without the need for harsh conditions. nih.gov
Metal-Free Pathways: Developing reactions that avoid the use of expensive or toxic heavy metals, such as the direct alkoxycarbonylation of 2H-indazoles to install C-3 carboxylic esters. organic-chemistry.org
C-H Bond Functionalization: Utilizing transition metals like rhodium (Rh) and cobalt (Co) to directly functionalize C-H bonds, offering a more direct and efficient way to introduce substituents onto the indazole ring. nih.gov
These innovative strategies represent a significant step forward in producing complex indazole derivatives sustainably and efficiently.
| Synthetic Strategy | Key Features | Advantages | Catalyst/Conditions |
| One-Pot, Three-Component Reaction | Combines multiple starting materials in a single step. | High efficiency, broad substrate scope. | Copper (Cu) catalyst. nih.govorganic-chemistry.org |
| Nanoparticle Catalysis | Utilizes recyclable nanoparticle catalysts. | Lower catalyst loading, catalyst recyclability. | Copper Oxide Nanoparticles (CuO-NP). nih.gov |
| Microwave-Assisted Synthesis | Uses microwave energy to drive reactions. | Rapid, high atom economy, operational simplicity. | Microwave irradiation. nih.gov |
| C-H Bond Functionalization | Directly modifies existing C-H bonds. | High efficiency, direct installation of functional groups. | Rhodium (Rh), Cobalt (Co) catalysts. nih.gov |
Application in Emerging Preclinical Therapeutic Areas
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities. nih.govnih.gov While preclinical data for this compound is not specifically documented, the broader class of indazole derivatives shows significant promise in several emerging therapeutic areas.
Indazole-containing compounds are widely investigated for their potential as:
Anticancer Agents: Many indazole derivatives exhibit potent antitumor properties. For example, Pazopanib is an FDA-approved multikinase inhibitor with an indazole core used to treat renal cell carcinoma. nih.gov Other derivatives have been explored as anticancer agents targeting specific pathways, such as VEGFR-2 inhibition in breast and lung cancer cell lines. mdpi.com
Anti-inflammatory Agents: Compounds like Bindarit, an indazole derivative, have demonstrated anti-inflammatory activity by inhibiting certain chemokine transcriptions. nih.gov
Neurological Disorder Modulators: Certain indazoles have been synthesized and evaluated for their binding to receptors involved in psychiatric and neurodegenerative disorders like Parkinson's and Alzheimer's diseases. austinpublishinggroup.com
Anti-HIV and Antimicrobial Agents: The versatile structure of indazole has also led to the discovery of derivatives with anti-HIV, antibacterial, and antifungal properties. nih.gov
The specific substitutions on this compound—a bromine atom, an ethyl group, and a methyl group—would be expected to modulate its biological activity and target specificity, making it a candidate for screening in these and other therapeutic areas.
Advanced Computational Modeling for Accelerated Compound Design and Optimization
Computational modeling is a cornerstone of modern drug discovery, enabling the rapid design and optimization of novel compounds. For a molecule like this compound, these in silico techniques can predict its properties and interactions before synthesis, saving significant time and resources.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a compound within the active site of a target protein. mdpi.com For instance, docking studies could be used to evaluate how this compound might interact with various kinases, a common target for indazole derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can predict the potency of new derivatives and guide the optimization of the lead compound.
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. It can be used to screen large virtual libraries for new compounds with the desired features. nih.gov
ADME/T Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a molecule. mdpi.comnih.gov This helps in the early identification of candidates with poor pharmacokinetic profiles or potential toxicity issues.
By leveraging these models, researchers can prioritize the synthesis of derivatives with the highest probability of success, accelerating the entire drug discovery pipeline.
Exploration of Polypharmacology and Off-Target Interactions in Preclinical Contexts
Polypharmacology is the principle that most drugs interact with multiple targets rather than a single one. Understanding these "off-target" interactions is crucial in preclinical development to anticipate potential side effects or to identify opportunities for drug repositioning. nih.gov While specific polypharmacological data for this compound is unavailable, the exploration of its off-target profile would be a critical step in its preclinical evaluation.
The investigation of polypharmacology involves:
Target Screening: Testing the compound against a broad panel of receptors, enzymes, and ion channels to identify unintended interactions.
Computational Prediction: Using AI-based methods and similarity-based approaches to predict potential off-targets. These models assume that structurally similar molecules may interact with similar targets. nih.gov
A thorough understanding of the polypharmacology of an indazole derivative can differentiate a promising therapeutic candidate from one with a high risk of adverse effects, providing a more complete picture of its biological activity.
Integration with Artificial Intelligence and Machine Learning for Predictive Drug Discovery
For a compound like this compound, AI and ML can be integrated in several ways:
Generative AI for Novel Compound Design: Generative AI models can design entirely new molecules with specific desired properties, such as high potency and low toxicity, tailored to a particular therapeutic goal. pharmaceutical-technology.com
Predictive Modeling: ML algorithms can be trained on large datasets of known drug-target interactions to predict the biological activity of new compounds. mdpi.com This includes predicting binding affinity, physicochemical properties, and ADME/T profiles. mdpi.comnih.gov
Accelerated Hit Identification and Lead Optimization: ML models can rapidly screen massive virtual libraries to identify promising "hit" compounds and then guide their optimization into "lead" candidates much faster than traditional methods. nih.govpharmaceutical-technology.com
Drug Repurposing: AI can analyze existing data from genomics, proteomics, and clinical trials to identify new therapeutic uses for existing or previously tested compounds. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 5-bromo-3-ethyl-2-methyl-2H-indazole, and what key intermediates are involved?
- Methodological Answer : A widely used approach involves Cu(I)-catalyzed cycloaddition reactions. For example, brominated indole precursors can undergo azide-alkyne cycloaddition (CuAAC) in solvents like PEG-400/DMF mixtures, with CuI as a catalyst. Key intermediates include 3-(2-azidoethyl)-5-bromo-1H-indole and substituted alkynes. Post-reaction, purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane) yields the target compound . Alternative routes may involve palladium-catalyzed cross-coupling to introduce ethyl or methyl groups at specific positions .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies protons on the indazole ring (e.g., aromatic protons at δ 7.2–8.0 ppm) and alkyl groups (e.g., methyl at δ 1.5–2.0 ppm). C NMR confirms carbon environments, such as the quaternary carbon at the bromine-substituted position .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H] expected for CHBrN: 297.0304) .
- TLC : Monitors reaction progress using R values (e.g., 0.30 in 70:30 ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in copper-catalyzed syntheses of this compound?
- Methodological Answer :
- Catalyst Loading : Reduce CuI from 1.0 g to 0.5 g per mmol substrate to minimize side reactions.
- Solvent Systems : Test alternative solvents (e.g., DMF/water biphasic systems) to enhance solubility and reduce byproducts.
- Temperature Control : Maintain reaction temperatures at 60–70°C to balance reaction rate and decomposition risks.
- Purification : Replace flash chromatography with recrystallization (e.g., ethanol/water mixtures) for higher recovery .
Q. What strategies resolve contradictions between computational simulations and experimental data in structural analysis?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and DFT calculations to cross-validate bond lengths and angles.
- Isotopic Labeling : Use N-labeled analogs to clarify nitrogen environments in the indazole ring.
- Error Analysis : Re-evaluate computational parameters (e.g., basis sets, solvent models) to align with experimental conditions .
Q. How should researchers design in vitro assays to evaluate biological activity, balancing enzyme specificity and cytotoxicity?
- Methodological Answer :
- Target Selection : Prioritize enzymes like cholinesterase or monoamine oxidase (MAO) based on structural analogs showing inhibitory activity .
- Assay Conditions : Use enzyme kinetic assays (e.g., Ellman’s method for cholinesterase) with varying substrate concentrations to determine IC.
- Cytotoxicity Screening : Test compounds on human cell lines (e.g., HEK293) using MTT assays, ensuring concentrations remain below 50 µM to avoid non-specific effects .
Data Contradiction and Reproducibility
Q. How can researchers address inconsistencies in reaction yields reported across literature for similar indazole derivatives?
- Methodological Answer :
- Parameter Documentation : Strictly record solvent purity, catalyst batch, and reaction atmosphere (e.g., inert vs. ambient).
- Replication Studies : Reproduce key steps (e.g., cyclization) using published protocols to identify critical variables (e.g., moisture sensitivity).
- Statistical Analysis : Apply ANOVA to compare yields under different conditions, highlighting statistically significant factors .
Functionalization and Derivative Synthesis
Q. What methodologies enable selective functionalization of the indazole ring at the 5-bromo position?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh) and boronic acids in THF/water .
- Nucleophilic Substitution : React with NaN to form azido derivatives, followed by Staudinger reactions for amine introduction .
Stability and Storage
Q. What are the best practices for long-term storage of this compound to prevent degradation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
